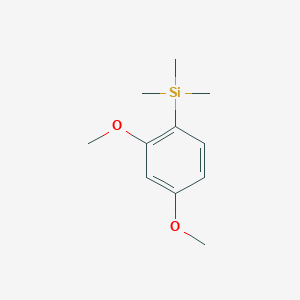
1-(Trimethylsilyl)-2,4-dimethoxybenzene
Descripción general
Descripción
1-(Trimethylsilyl)-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C11H18O2Si and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Functionalization in Benzene Derivatives : Bennetau et al. (1993) discussed the functionalization of benzene derivatives, involving 2-trimethylsilylated intermediates, which is relevant for 1-(Trimethylsilyl)-2,4-dimethoxybenzene. They highlighted the preparation of 2-trimethylsilyl derivatives of 1,3-dihalo- or 1,3-dimethoxybenzene and their conversion into trisubstituted benzenes (Bennetau, Rajarison, Dunogues, & Babin, 1993).
Lithium-ion Batteries : Huang et al. (2015) identified 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene as a novel redox shuttle additive for overcharge protection in lithium-ion batteries. This additive provided significant insights into the mechanisms of overcharge protection efficiency (Huang et al., 2015).
Organometallic Chemistry : The study by Boutonnet et al. (1985) on tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium revealed important steric effects influencing the molecule's conformation. This contributes to the understanding of molecular structures in organometallic compounds (Boutonnet, Rose-Munch, Rose, Jeannin, & Robert, 1985).
Aromatic Nucleophilic Substitution : Goryunov et al. (2010) used dimethyl(trimethylsilyl)phosphane for the substitution of fluorine in various difluorobenzenes, indicating the potential of trimethylsilyl derivatives in aromatic substitution reactions (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).
Organometallic Complexes : Research by Starowieyski, Pasynkiewicz, and Jankowska (1970) on complexes of p-dimethoxybenzene with organoaluminium compounds provided insights into the interaction between dimethoxybenzenes and metal compounds, which is pertinent to the understanding of this compound in organometallic contexts (Starowieyski, Pasynkiewicz, & Jankowska, 1970).
Synthetic Utility in Organic Chemistry : Kitamura et al. (2017) explored the reaction of 1,2-dibromobenzenes with chlorotrimethylsilane, demonstrating the synthetic utility of 1,2-bis(trimethylsilyl)benzenes, which relates to the application of trimethylsilyl groups in organic synthesis (Kitamura, Yamada, Gondo, Eguchi, & Oyamada, 2017).
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-7-11(14(3,4)5)10(8-9)13-2/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPQLVDPBJMVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000205.png)
![O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate](/img/structure/B8000212.png)


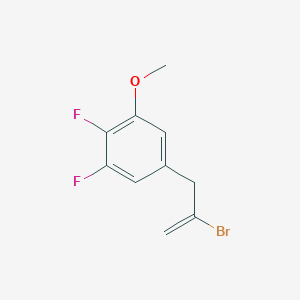
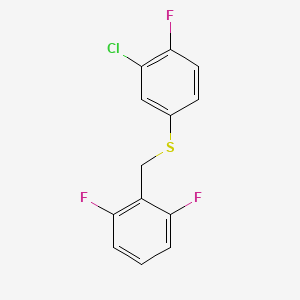
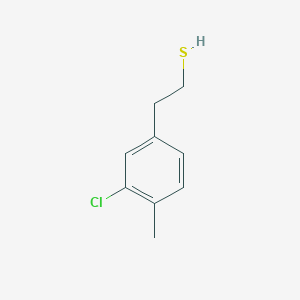

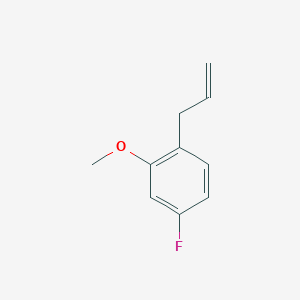


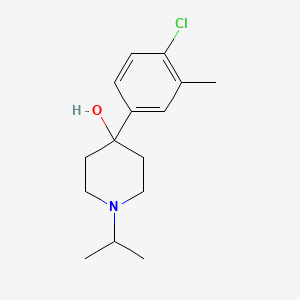
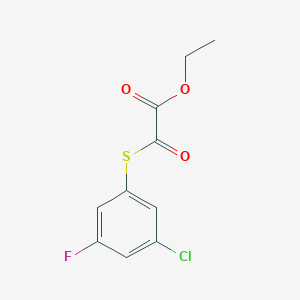
![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)